molecular formula C14H10O5 B023499 Norlichexanthone CAS No. 20716-98-7

Norlichexanthone

Cat. No. B023499
CAS RN: 20716-98-7
M. Wt: 258.23 g/mol
InChI Key: AQZHBCDRWFMXIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Norlichexanthone and its derivatives involves condensation reactions of appropriately substituted methyl or ethyl orsellinate and phloroglucinol or 2-chlorophloroglucinol. This process has been employed to create a series of chlorine-containing derivatives of Norlichexanthone, showcasing the versatility of its synthesis for generating a wide array of related compounds (Elix et al., 1992). Another noteworthy synthesis approach involves a Smiles rearrangement of an appropriately substituted depside, leading to the development of new synthetic routes for Norlichexanthone derivatives (Elix et al., 1990).

Molecular Structure Analysis

The molecular structure of Norlichexanthone derivatives, such as isodemethylchodatin, a new Norlichexanthone derivative, was elucidated using an integrated interpretation of NMR chemical shifts, MS spectra, and DP4-based computational chemistry. This comprehensive analysis provided an unambiguous validation of the determined structure, demonstrating the compound's complex nature and the challenges associated with its structural determination (Duong et al., 2019).

Chemical Reactions and Properties

Norlichexanthone has been shown to interact with biological targets, such as the estrogen receptor-alpha (ERα), indicating its potential for therapeutic applications beyond its chemical interest. It has been identified as a natural ligand of ERα, exhibiting significant anti-osteoporosis efficacy in models while demonstrating lower estrogenic activity compared to other compounds (Wang et al., 2020). Furthermore, it has been found to reduce virulence gene expression and biofilm formation in Staphylococcus aureus, showcasing its potential as an anti-virulence agent (Baldry et al., 2016).

Physical Properties Analysis

Norlichexanthone's physical properties, such as solubility and stability, play a crucial role in its application and effectiveness. Although specific studies focusing solely on the physical properties of Norlichexanthone were not highlighted, the compound's synthesis and applications suggest its stability under various conditions, making it suitable for use in different chemical and biological contexts.

Chemical Properties Analysis

The chemical properties of Norlichexanthone, particularly its reactivity and interactions with other molecules, are crucial for its utility in synthesis and potential therapeutic applications. Its ability to induce adipocyte differentiation and enhance adiponectin secretion in cultured cells underscores its chemical versatility and potential for addressing metabolic and cardiovascular diseases (Ikeda et al., 2011).

Scientific Research Applications

1. Antioxidant Activity

  • Summary of Application : Norlichexanthone has been found to exhibit high antioxidant activity, comparable to that of ascorbic acid . This was discovered in a study involving endolichenic fungi derived from Pertusaria laeviganda .
  • Methods of Application : The antioxidant activity of Norlichexanthone was evaluated using the oxygen radical absorbance capacity (ORAC) assay . This involved the use of various reagents and techniques such as 2,2ʹ-azobis (2-methylpropionamidine) dihydrochloride (AAPH), 2,2-diphenyl-1-picrylhydrazyl (DPPH), fluorescein sodium salt (FL), high-performance liquid chromatography with photodiode array (HPLC-PDA), and liquid chromatography with electrospray ionization mass spectrometry (LC-ESI-MS) .
  • Results or Outcomes : The study found that Norlichexanthone produced by endolichenic fungus exhibited high antioxidant activity, at the same level as ascorbic acid .

2. Postmenopausal Osteoporosis Treatment

  • Summary of Application : Norlichexanthone has been identified as a potential treatment for postmenopausal osteoporosis . It was found to be a ligand of estrogen receptor-alpha (ERα), which plays a crucial role in bone health .
  • Methods of Application : The study used a mammalian-one hybrid assay to screen for ERα modulators from crude extracts of several plant endophytes . Norlichexanthone was then purified from the extract of endophyte ARL-13 .
  • Results or Outcomes : Norlichexanthone was found to induce osteoblast formation in MC3T3-E1 precursor cells and inhibit receptor activator of nuclear factor-kappa B ligand (RANKL)-induced osteoclast formation in both RAW264.7 macrophages and mouse primary monocytes . It also exhibited potent anti-osteoporosis efficacy in an ovariectomized mouse model .

3. Virulence Gene Expression and Biofilm Formation

  • Summary of Application : Norlichexanthone has been found to interfere with agr downstream of AgrC activation by autoinducing peptide (AIP), most likely by binding to AgrA . This suggests that it could be used to reduce virulence gene expression and biofilm formation .
  • Methods of Application : The exact methods of application are not specified in the available information .
  • Results or Outcomes : The exact results or outcomes are not specified in the available information .

4. Reduction of Virulence Gene Expression and Biofilm Formation

  • Summary of Application : Norlichexanthone has been found to reduce virulence gene expression and biofilm formation in Staphylococcus aureus . It interferes with agr downstream of AgrC activation by autoinducing peptide (AIP), most likely by binding to AgrA . This suggests that it could be used to reduce virulence gene expression and biofilm formation .
  • Methods of Application : The exact methods of application are not specified in the available information .

5. Anti-Virulence Therapy

  • Summary of Application : Norlichexanthone has been found to reduce the expression of hla encoding α-hemolysin as well as the regulatory RNAIII of the agr quorum sensing system in S. aureus 8325-4 . This suggests that it could be used in anti-virulence therapy .
  • Methods of Application : The exact methods of application are not specified in the available information .
  • Results or Outcomes : Norlichexanthone reduces S. aureus toxicity towards human neutrophils and interferes directly with AgrA binding to its DNA target . In contrast to ω-hydroxyemodin, norlichexanthone reduces staphylococcal biofilm formation .

Safety And Hazards

Norlichexanthone should be handled with care. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure . Ensure adequate ventilation. Provide accessible safety shower and eye wash station .

Future Directions

Norlichexanthone has been identified as an active ERα ligand and has shown potential therapeutic effect on postmenopausal osteoporosis by inducing osteoblast formation but inhibiting osteoclast formation . This suggests that Norlichexanthone could be further explored for its potential therapeutic applications.

properties

IUPAC Name

1,3,6-trihydroxy-8-methylxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O5/c1-6-2-7(15)4-10-12(6)14(18)13-9(17)3-8(16)5-11(13)19-10/h2-5,15-17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZHBCDRWFMXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174777
Record name 9H-xanthen-9-one, 1,3,6-trihydroxy-8-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norlichexanthone

CAS RN

20716-98-7
Record name Norlichexanthone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20716-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-xanthen-9-one, 1,3,6-trihydroxy-8-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020716987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-xanthen-9-one, 1,3,6-trihydroxy-8-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
427
Citations
K Wang, Y Chen, S Gao, M Wang, M Ge, Q Yang… - … Pharmaceutica Sinica B, 2021 - Elsevier
… In this study, we identified compound norlichexanthone (NOR) purified from a plant endophyte as an active ERα ligand. Furthermore, we unraveled that NOR is of potent therapeutic …
Number of citations: 14 www.sciencedirect.com
H Kawakami, C Suzuki, H Yamaguchi… - Bioscience …, 2019 - academic.oup.com
… We found that norlichexanthone isolated from the endolichenic fungus in Pertusaria … , norlichexanthone was not produced in this lichen mycobiont. In this study, norlichexanthone was …
Number of citations: 1 academic.oup.com
M Ikeda, Y Kurotobi, A Namikawa… - Medicinal …, 2011 - ingentaconnect.com
… also observed in the norlichexanthone-treated ST-… norlichexanthone, suggesting that it is the result of increased transcription. A luciferase reporter assay indicated that norlichexanthone …
Number of citations: 11 www.ingentaconnect.com
M Baldry, A Nielsen, MS Bojer, Y Zhao, C Friberg… - PloS one, 2016 - journals.plos.org
… action of norlichexanthone and its effect on biofilm formation. We find that norlichexanthone … Structurally, norlichexanthone resembles ω-hydroxyemodin that recently was shown to bind …
Number of citations: 41 journals.plos.org
TH Duong, MA Beniddir, J Boustie, KPP Nguyen… - Molecules, 2019 - mdpi.com
… The structure elucidation of this new norlichexanthone derivative proved tricky owing to proton … Isodemethylchodatin represents the first chlorinated lichexanthone/norlichexanthone …
Number of citations: 6 www.mdpi.com
P Le Pogam, J Boustie - Molecules, 2016 - mdpi.com
… pattern of lichexanthone and norlichexanthone (1,3,6-trihydroxy-8-methylxanthone). … the orientation and degree of chlorination of the norlichexanthone or ravenelin core, as well as from …
Number of citations: 58 www.mdpi.com
J Dasenbrock, TJ Simpson - Journal of the Chemical Society, Chemical …, 1987 - pubs.rsc.org
Alternariol is not biosynthesised via norlichexanthone - Journal of the Chemical Society, Chemical Communications (RSC Publishing) DOI:10.1039/C39870001235 … Alternariol is …
Number of citations: 14 pubs.rsc.org
SS Ebada, B Schulz, V Wray, F Totzke… - Bioorganic & medicinal …, 2011 - Elsevier
… Conclusively, the parallel pattern of cytotoxicity and protein kinase inhibitory activity of norlichexanthone (7) and anomalin A (8) suggests that inhibition of protein kinases may be one of …
Number of citations: 69 www.sciencedirect.com
JA Elix, SA Bennett, J Hui - Australian Journal of Chemistry, 1991 - CSIRO Publishing
… that this fraction contained three isomeric dichloroxanthones, namely thiophaninic acid (7), 2,s-dichloro-6-0-methylnorlichexanthone (8) and 4,s-dichloro-6-0-methylnorlichexanthone (9)…
Number of citations: 10 www.publish.csiro.au
J Santesson - Arkiv Kem, 1969
Number of citations: 14

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